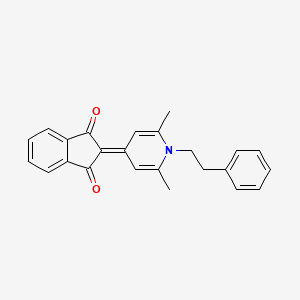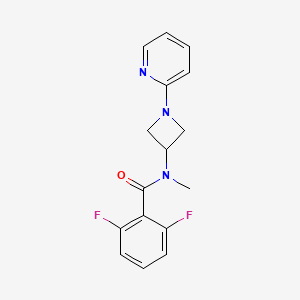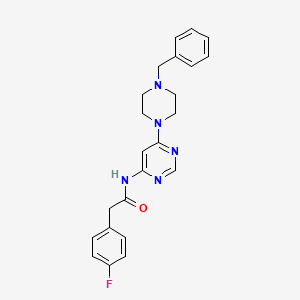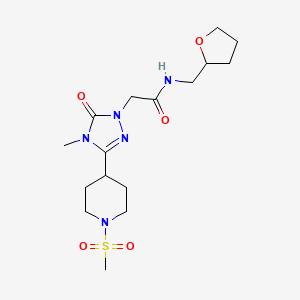
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, commonly known as DMPPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DMPPI belongs to the class of pyridine derivatives and is known for its potential therapeutic applications due to its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is synthesized by reactions involving various reagents and conditions, demonstrating its chemical versatility and potential applications in material science and organic chemistry. For instance, a compound with a similar structure was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine, indicating a methodology that could potentially apply to the synthesis of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione (Asiri & Khan, 2011).
Tautomeric and Structural Studies
- Some compounds closely related to the chemical demonstrate interesting tautomeric behaviors and structural properties. For example, adducts of dimedone and phenalen-1,3-dione with pyridine carboxaldehyde exhibit different tautomeric structures in solid state and solution, which may be relevant for the tautomeric study of the compound (Sigalov et al., 2011).
Fluorescent and Photonic Properties
- Derivatives structurally similar to 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione demonstrate significant photonic and fluorescent properties, making them potential candidates for use in Organic Light-Emitting Diodes (OLEDs) and other photonic devices. Such properties are indicative of the compound's potential application in the development of novel materials for electronic and photonic technology (Lei et al., 2016).
Catalytic Applications
- Compounds with a core structure of 1H-indene-1,3(2H)-dione are used in catalytic processes to produce a variety of derivatives, indicating potential catalytic applications of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione in synthetic organic chemistry (Ghashang et al., 2017).
Spectroscopic and Electrochemical Properties
- The push-pull chromophores structurally related to the compound demonstrate interesting spectroscopic and electrochemical properties, relevant for the development of materials with specific electronic or photonic functionalities. Such insights could guide the exploration of the electronic and photonic applications of 2-(2,6-Dimethyl-1-Phenethylpyridin-4(1H)-Ylidene)-1H-Indene-1,3(2H)-Dione (Bogdanov et al., 2019).
Ultrasound-Assisted Synthesis
- The ultrasound-assisted synthesis method could be relevant for the compound, considering similar structures have been synthesized using this method. This indicates potential for efficient and green synthetic routes for the compound (Ghahremanzadeh et al., 2011).
Eigenschaften
IUPAC Name |
2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-16-14-19(22-23(26)20-10-6-7-11-21(20)24(22)27)15-17(2)25(16)13-12-18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVWDTZRSZFXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)



![2-[[3-(4-acetamidophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2567365.png)
![Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2567369.png)
![(5R,8S)-N-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2567371.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)
